![molecular formula C21H38N7O17P3S B8119466 Coenzyme A hydrate](/img/structure/B8119466.png)
Coenzyme A hydrate
Overview
Description
Coenzyme A hydrate is a useful research compound. Its molecular formula is C21H38N7O17P3S and its molecular weight is 785.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coenzyme A hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vitamin A Metabolism : Coenzyme A esters of retinoic acid are intermediates in studying vitamin A metabolism, shedding light on its synthesis and degradation processes (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).
Metabolic Intermediate and Second Messenger : Acetyl-CoA, a derivative of CoA, balances catabolism and anabolism in cells, influencing energy metabolism, mitosis, and autophagy (Pietrocola, Galluzzi, Bravo-San Pedro, Madeo, & Kroemer, 2015).
Biomacromolecular Structure Refinement : The hydration structure of coenzyme cob(II)alamin provides insights into hydrogen-bonding parameters, aiding in the refinement of biomacromolecular structures (Jogl et al., 2011).
Skin Health and Aging : Daily intake of Coenzyme Q10, a form of CoA, can reduce visible signs of aging and improve skin smoothness without significantly affecting skin hydration or dermis thickness (Žmitek et al., 2017).
Drug Discovery and Neurodegenerative Disorders : Advances in CoA biosynthesis reveal potential targets for antibacterial drug discovery and treatments for neurodegenerative disorders (Leonardi, Zhang, Rock, & Jackowski, 2005).
Understanding Metabolic Pathways : The synthesis of pantetheine-4′phosphate provides a clearer understanding of the structure and function of CoA in the metabolism of plants and animals (Baddiley, THAIN, Novelli, & Lipmann, 1953).
Treatment of Diseases : Advances in understanding CoQ biosynthesis through biochemistry and 'omics' approaches can enhance treatments for various human diseases (Stefely & Pagliarini, 2017).
Biocatalysis : Alternative coenzymes can reduce costs, tune reaction rates, and achieve different chemical reactivity in biocatalysis processes (Guarneri, van Berkel, & Paul, 2019).
Biotechnological Production : Metabolic engineering, fermentation optimization, and drug resistance mutagenesis can improve the production of Coenzyme Q10 by microorganisms, enabling viable bioconversion processes (Choi, Ryu, & Seo, 2005).
Redox Regulation : Protein CoAlation is a widespread post-translational modification in mammalian cells, playing a role in redox regulation under various conditions (Tsuchiya et al., 2017).
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1H2/t11-,14-,15-,16+,20-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSAELAFGDOPKI-BLPRJPCASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N7O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme A hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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